Enterostatin(human,mouse,rat) (TFA)

Description

Historical Context and Discovery of Enterostatin as a Regulatory Peptide

The discovery of enterostatin is intrinsically linked to the study of fat digestion. It was identified as a pentapeptide released from the N-terminus of pancreatic procolipase during its activation by trypsin in the small intestine. researchgate.net Procolipase itself is a crucial cofactor for pancreatic lipase, the primary enzyme responsible for breaking down dietary fats. nih.gov The realization that a byproduct of fat digestion could act as a signal to regulate fat intake was a pivotal moment in understanding the complex interplay between the gut and the brain in appetite control.

Initial research demonstrated that enterostatin, when administered either peripherally or directly into the brain, selectively reduces the intake of high-fat foods in various animal models, including rats and sheep. nih.govwikipedia.orgoup.com This anorectic effect is specific to fat, highlighting its specialized role in dietary regulation. nih.gov Further studies revealed that enterostatin is not only produced in the pancreas but also in the gastric mucosa and the mucosal epithelia of the small intestine. nih.gov The expression of the procolipase gene and the subsequent release of enterostatin are upregulated by high-fat diets, suggesting a feedback mechanism to prevent overconsumption of fat. nih.govnih.gov

Overview of Enterostatin(human,mouse,rat) (TFA) as a Research Compound in Biological Systems

Enterostatin, often studied in its trifluoroacetic acid (TFA) salt form for research purposes, has become a valuable tool for investigating the physiological and molecular mechanisms governing food intake and energy balance. Its species-specific amino acid sequences have been identified, with Ala-Pro-Gly-Pro-Arg (APGPR) in humans and Val-Pro-Asp-Pro-Arg (VPDPR) or Val-Pro-Gly-Pro-Arg (VPGPR) in rodents. wikipedia.orgqyaobio.com

As a research compound, enterostatin allows scientists to explore its diverse biological activities. Studies have shown that its effects extend beyond simply reducing fat intake. Chronically, enterostatin can lead to a reduction in body weight and body fat. nih.gov This is attributed to a range of metabolic effects, including decreased insulin (B600854) secretion, increased sympathetic nervous system activity directed at brown adipose tissue, and stimulation of adrenal corticosteroid secretion. nih.govwikipedia.org

The signaling pathways of enterostatin are complex and involve both peripheral and central mechanisms. The peripheral signal is thought to be transmitted via the afferent vagal nerve to hypothalamic centers. nih.govwikipedia.org Centrally, enterostatin's actions are mediated through pathways involving serotonergic and opioidergic systems. nih.govwikipedia.org Research has also pointed to potential interactions with dopamine (B1211576) activity and uncoupling proteins, which could contribute to increased thermogenesis. researchgate.net

A significant area of investigation is the interaction of enterostatin with its target proteins. One identified target is the beta-subunit of F1F0-ATPase, a key enzyme in cellular energy metabolism. researchgate.netnih.gov The binding of enterostatin to this enzyme may play a role in its metabolic effects. nih.gov Furthermore, there is evidence suggesting that enterostatin may act as an opioid antagonist, potentially influencing the reward pathways associated with food intake. researchgate.netnih.gov

The table below summarizes the different sequences of Enterostatin found in human, mouse, and rat, which are crucial for species-specific research.

| Species | Enterostatin Sequence |

| Human | Ala-Pro-Gly-Pro-Arg (APGPR) |

| Mouse | Val-Pro-Gly-Pro-Arg (VPGPR) or Val-Pro-Asp-Pro-Arg (VPDPR) |

| Rat | Val-Pro-Gly-Pro-Arg (VPGPR) or Val-Pro-Asp-Pro-Arg (VPDPR) |

Research in animal models has provided valuable insights into the potential physiological relevance of enterostatin. For instance, studies on rats that are prone to obesity and have a preference for dietary fat have shown a correlation with low enterostatin production or responsiveness. nih.govwikipedia.org Similarly, some studies have observed lower secretion of pancreatic procolipase in obese humans compared to individuals of normal weight, suggesting a potential role for enterostatin in human obesity. nih.govwikipedia.org

The following table details some of the key research findings related to Enterostatin in various biological systems.

| Research Area | Key Findings | Species Studied |

| Fat Intake Regulation | Selectively inhibits high-fat food intake. nih.govnih.gov | Rat, Sheep nih.govoup.com |

| Body Weight and Composition | Chronic administration reduces body weight and body fat. nih.gov | Rat nih.gov |

| Metabolic Effects | Reduces insulin secretion, increases sympathetic drive to brown adipose tissue, and stimulates adrenal corticosteroid secretion. nih.govwikipedia.org | Rat nih.gov |

| Signaling Pathways | Involves afferent vagal signaling and central serotonergic and opioidergic pathways. nih.govwikipedia.org | Rat nih.govwikipedia.org |

| Molecular Targets | Binds to the beta-subunit of F1F0-ATPase. researchgate.netnih.gov | Not specified |

| Receptor Binding | Exhibits high and low-affinity binding sites in rat brain membranes. nih.gov | Rat nih.gov |

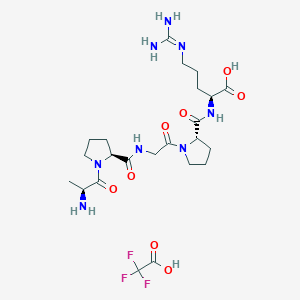

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H37F3N8O8 |

|---|---|

Molecular Weight |

610.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H36N8O6.C2HF3O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;3-2(4,5)1(6)7/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |

InChI Key |

HMDSUZSIJATJAB-WFGXUCIJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Endogenous Production and Localization of Enterostatin

Biosynthesis from Pancreatic Procolipase Precursor

The primary and most well-understood pathway for enterostatin production begins with its precursor, pancreatic procolipase. nih.govnih.gov Procolipase is a protein co-factor essential for the function of pancreatic lipase, the primary enzyme responsible for breaking down dietary fats in the small intestine. nih.govnih.gov The synthesis of pancreatic procolipase itself is stimulated by the consumption of a high-fat diet. nih.gov This precursor protein is secreted by the pancreas into the intestinal lumen as a 101-amino acid chain. nih.gov

Proteolytic Cleavage and Release Mechanisms in the Gastrointestinal Tract

Within the intestinal lumen, procolipase undergoes activation through proteolytic cleavage by the enzyme trypsin. nih.govbiosyn.comresearchgate.net This enzymatic action cleaves the N-terminal pentapeptide from the procolipase molecule, resulting in the formation of two products: the active form of colipase and the free pentapeptide, enterostatin. nih.govnih.gov This process ensures that the release of enterostatin is directly coupled with the digestion of fats, as the presence of fat in the intestine stimulates the secretion of pancreatic enzymes, including trypsin and procolipase. nih.gov

The specific amino acid sequence of enterostatin varies slightly among species. In humans, the sequence is Ala-Pro-Gly-Pro-Arg (APGPR). wikipedia.orgqyaobio.com In pigs, rats, bovines, canines, and porcines, the sequence is Val-Pro-Asp-Pro-Arg (VPDPR). qyaobio.comnih.gov Rodents can have either Val-Pro-Gly-Pro-Arg (VPGPR) or VPDPR. wikipedia.org Despite these variations, the general XPXPR structure appears to be conserved and is crucial for its biological activity. biosyn.com

Tissue-Specific Expression and Distribution: Pancreas, Gastrointestinal Mucosa, and Central Nervous System

While the pancreas is the primary source of the procolipase precursor, enterostatin production is not limited to the intestinal lumen. nih.gov Research has demonstrated that enterostatin is also produced in the gastric mucosa and the mucosal epithelia of the small intestine. nih.govwikipedia.orgqyaobio.com Specifically, it has been identified in the chief cells of the stomach as part of procolipase and also independently in enterochromaffin cells, which are found from the antral part of the stomach down to the ileum. researchgate.net

Beyond the gastrointestinal system, evidence suggests the presence of enterostatin or enterostatin-like immunoreactivity in the central nervous system. nih.gov Studies in rats have shown an uneven distribution of a peptide with an epitope similar to VPDPR in various brain regions, with the highest concentrations found in the striatum. nih.gov This suggests that enterostatin may also have central effects on appetite and energy balance.

Circulating Levels and Post-Meal Dynamics

Following its release in the gastrointestinal tract, enterostatin is absorbed and enters the lymphatic system and the general circulation. nih.govwikipedia.org The levels of circulating enterostatin exhibit a clear post-meal dynamic, particularly in response to dietary fat. researchgate.net Studies in rats have shown that plasma enterostatin levels increase after the consumption of a meal, with a more significant and sustained increase observed after a high-fat meal compared to a low-fat meal. researchgate.netresearchgate.net This postprandial rise in circulating enterostatin correlates with the intake of dietary fat, further supporting its role as a physiological signal for fat ingestion. researchgate.net Interestingly, some research in rats has indicated an inverse relationship between plasma enterostatin levels and a preference for dietary fat. nih.gov However, studies in humans have not demonstrated a clear effect of single doses of enterostatin on food intake. researchgate.net

| Species | Enterostatin Sequence | Primary Site of Procolipase Synthesis | Sites of Enterostatin Production/Presence | Post-Meal Circulating Levels |

| Human | Ala-Pro-Gly-Pro-Arg (APGPR) wikipedia.orgqyaobio.com | Pancreas nih.gov | Gastric mucosa, small intestine epithelia, circulation nih.govwikipedia.org | Increase after a meal nih.gov |

| Mouse | Val-Pro-Gly-Pro-Arg (VPGPR) or Val-Pro-Asp-Pro-Arg (VPDPR) wikipedia.org | Pancreas nih.gov | Gastrointestinal tract, circulation nih.govwikipedia.org | Increase after a meal, particularly high-fat researchgate.net |

| Rat | Val-Pro-Asp-Pro-Arg (VPDPR) qyaobio.comnih.gov | Pancreas nih.gov | Gastric mucosa, small intestine epithelia, central nervous system (striatum), circulation nih.govnih.govresearchgate.net | Increase after a meal, correlates with fat intake researchgate.netresearchgate.net |

Molecular and Cellular Mechanisms of Enterostatin Human,mouse,rat Tfa Action

Receptor Identification and Characterization: F1F0-ATPase Beta-Subunit as a Primary Target for Enterostatin(human,mouse,rat) (TFA)

A pivotal discovery in understanding enterostatin's mechanism of action was the identification of the β-subunit of the F1F0-ATP synthase as a primary target protein. nih.govlu.seresearchgate.net This interaction has been demonstrated through various experimental approaches, including binding studies and the use of an aqueous two-phase partition system. nih.govlu.se

The F1F0-ATP synthase, traditionally known for its role in mitochondrial ATP production, is also found on the surface of various cell types, where it can act as a receptor for different ligands. researchgate.net Enterostatin exhibits a distinct binding to the β-subunit of this enzyme. nih.govlu.se Studies using surface plasmon resonance have shown that the isolated β-subunit of F1-ATPase binds to immobilized enterostatin with a dissociation constant (Kd) of 150 nM. nih.gov Interestingly, the fully assembled F1-ATPase complex does not appear to bind enterostatin, suggesting that the binding site on the β-subunit is accessible only when the subunit is not part of the larger complex or is in a specific conformation. nih.gov

The presence of the F1-ATPase β-subunit has been confirmed on the plasma and mitochondrial membranes of cells in the rat liver and amygdala. nih.gov In the clonal beta-cell line (INS-1), the β-subunit of F1-ATPase is ectopically expressed in the plasma membrane. nih.gov Incubation of these cells with enterostatin leads to a significant 3.5-fold increase in the protein expression of the F1-ATPase β-subunit in the plasma membrane. nih.gov

The binding of enterostatin to the F1-ATPase is competitively displaced by β-casomorphin, a peptide known to stimulate fat intake. nih.govlu.se This competitive interaction suggests that these two peptides may act on the same or overlapping sites on the F1-ATPase β-subunit to exert their opposing effects on fat consumption. nih.govlu.se

| Target | Cell/Tissue Type | Binding Characteristics | Reference |

| F1F0-ATPase Beta-Subunit | Rat Brain Membranes, INS-1 cells | Distinct binding demonstrated. | nih.govlu.senih.gov |

| F1-ATPase Beta-Subunit | Purified Bovine | Dissociation constant (Kd) of 150 nM. | nih.gov |

| F1-ATPase | Purified | Binding partially displaced by β-casomorphin. | nih.govlu.se |

Intracellular Signaling Cascades Induced by Enterostatin(human,mouse,rat) (TFA): Cyclic AMP (cAMP), AMP-Activated Protein Kinase (pAMPK), and Mitogen-Activated Protein Kinase (MAPK/ERK) Pathways

The binding of enterostatin to its receptor initiates a cascade of intracellular signaling events, influencing various cellular functions. Key pathways implicated in enterostatin's action include the cyclic AMP (cAMP), AMP-activated protein kinase (AMPK), and mitogen-activated protein kinase (MAPK/ERK) pathways. nih.gov

The regulation of Agouti-related peptide (AgRP) gene expression in neuronal GT1-7 cells by enterostatin involves both the cAMP and MAPK/ERK pathways. nih.gov Furthermore, the inhibitory effect of enterostatin on insulin (B600854) secretion has been linked to alterations in cAMP signaling. nih.gov

AMPK, a crucial sensor of cellular energy status, is another significant downstream target of enterostatin. nih.govnih.gov Studies have shown that enterostatin can activate phosphorylated AMPK (pAMPK) in human myocytes, which is associated with an increase in fatty acid oxidation. nih.govnih.gov In contrast, under conditions of glucose deprivation in HepG2 cells, which normally elevates pAMPK levels, enterostatin treatment dramatically inhibits this activation. nih.gov This inhibition of AMPK activity by enterostatin is linked to the regulation of vascular endothelial growth factor A (VEGF-A) gene expression, suggesting a role for enterostatin in angiogenesis. nih.govnih.gov The activation of AMPK is a central mechanism for regulating the balance between anabolic and catabolic processes within cells. nih.gov

| Signaling Pathway | Cell Type | Effect of Enterostatin | Associated Function | Reference |

| cAMP | Neuronal GT1-7 cells | Modulated | Regulation of AgRP gene expression | nih.gov |

| cAMP | Pancreatic β-cells | Altered signaling | Inhibition of insulin secretion | nih.gov |

| pAMPK | Human myocytes | Activated | Increased fatty acid oxidation | nih.govnih.gov |

| pAMPK | HepG2 cells (glucose-deprived) | Inhibited | Regulation of VEGF-A expression | nih.gov |

| MAPK/ERK | Neuronal GT1-7 cells | Modulated | Regulation of AgRP gene expression | nih.gov |

Interaction with Opioidergic Systems: Mu-Opioid Pathway Modulation and Competitive Binding by Enterostatin(human,mouse,rat) (TFA)

In addition to its interaction with the F1F0-ATPase, enterostatin's mechanism of action involves modulation of the opioidergic system, particularly the mu-opioid pathway. nih.govlu.se This interaction is thought to contribute to its effects on fat intake regulation. nih.govlu.seresearchgate.net

Binding studies conducted on SK-N-MC cells and crude brain membranes have demonstrated that enterostatin can inhibit a mu-opioid-mediated pathway. nih.govlu.seresearchgate.net This suggests a direct or indirect interaction of enterostatin with components of the opioid signaling system.

Furthermore, there is evidence of competitive binding between enterostatin and opioid peptides. The binding of enterostatin to the F1-ATPase can be partially displaced by β-casomorphin, a peptide with opioid-like activity that stimulates fat intake. nih.govlu.se This suggests a competitive relationship at the level of the F1-ATPase receptor. While both enterostatin and β-casomorphin can bind to mu-opioid receptors, some research suggests that their regulation of food intake may primarily occur through their interaction with the F1-ATPase β-subunit. researchgate.net

The central responses to enterostatin are mediated through a pathway that includes opioidergic components. nih.govdntb.gov.ua This highlights the intricate interplay between enterostatin's direct receptor binding and its modulation of neurotransmitter systems in the brain to control feeding behavior.

| System | Observation | Cell/Tissue | Implication | Reference |

| Mu-opioid pathway | Inhibition by enterostatin | SK-N-MC cells, crude brain membranes | Modulation of fat intake | nih.govlu.seresearchgate.net |

| F1-ATPase binding | Partial displacement of enterostatin by β-casomorphin | Purified F1-ATPase | Competitive interaction | nih.govlu.se |

Effects on Cellular Bioenergetics: ATP Production and Oxygen Consumption Modulated by Enterostatin(human,mouse,rat) (TFA)

Enterostatin exerts significant effects on cellular bioenergetics, primarily by modulating ATP production and oxygen consumption. lu.seresearchgate.net These effects are a direct consequence of its interaction with the F1F0-ATPase.

In a pancreatic β-cell line (INS-1), treatment with enterostatin leads to a decrease in ATP production. lu.se Specifically, binding of enterostatin to the mitochondrial ATP synthase in these cells results in an approximately 31% decrease in ATP production. researchgate.net This reduction in ATP synthesis is accompanied by an increase in thermogenesis and oxygen consumption. lu.seresearchgate.net This suggests that enterostatin may uncouple ATP synthesis from the electron transport chain, leading to energy dissipation as heat.

The ability of ATP to displace the binding of enterostatin to purified bovine F1-ATPase further supports the direct interaction between enterostatin and this enzyme, and its role in modulating cellular energy levels. nih.gov The "disturbance" of ATP production by enterostatin could be a key mechanism through which it influences ATP-dependent pathways and promotes thermogenesis. lu.se

| Bioenergetic Parameter | Cell Line | Effect of Enterostatin | Consequence | Reference |

| ATP Production | INS-1 cells | Decreased (approx. 31%) | Increased thermogenesis | lu.seresearchgate.net |

| Oxygen Consumption | INS-1 cells | Increased | Increased thermogenesis | lu.seresearchgate.net |

Physiological Regulation of Energy Homeostasis by Enterostatin

Selective Regulation of Macronutrient Intake, with Emphasis on Dietary Fat Consumption

Enterostatin is recognized for its ability to selectively reduce the intake of dietary fat. wikipedia.orgnih.gov This peptide is produced in the intestine from procolipase during the digestion of fat. nih.govlu.se Its release into the gastrointestinal lumen is stimulated by high-fat diets. wikipedia.orgnih.gov Following a meal, enterostatin can be found in the lymph and bloodstream. wikipedia.orgnih.gov

Studies have demonstrated that both peripheral and central administration of enterostatin leads to a reduction in food intake, specifically targeting fat consumption. wikipedia.orgnih.gov This anorectic effect on fat has been observed across various species. nih.gov Interestingly, the chronic administration of enterostatin has been shown to decrease fat intake, leading to a reduction in both body weight and body fat. nih.gov However, research on enterostatin-deficient mice suggests that while they exhibit alterations in cholesterol levels, their growth and food intake remain normal, indicating that other physiological pathways may compensate for its absence. nih.govlu.se

One proposed mechanism for enterostatin's action on fat intake involves the inhibition of a mu-opioid-mediated pathway. nih.govlu.se Another key target is the beta-subunit of the F1F0-ATPase. nih.govlu.se The interaction with these pathways suggests a potential role for enterostatin in the reward component of food intake. nih.govresearchgate.net

Modulation of Satiety Signals and Mechanisms of Fat Intake Control

Enterostatin contributes to the feeling of fullness, which is a key factor in its ability to regulate fat intake and reduce body weight. wikipedia.org The mechanisms through which enterostatin exerts its effects on fat intake are complex and involve both peripheral and central pathways.

The peripheral mechanism of action is thought to involve the afferent vagal nerve, which transmits signals to hypothalamic centers involved in appetite regulation. wikipedia.orgnih.gov Centrally, enterostatin's effects are mediated through pathways that include both serotonergic and opioidergic components. wikipedia.orgnih.gov It has been shown to stimulate neurons in several brain regions, including the amygdala, arcuate nucleus, and the lateral and ventromedial hypothalamus, all of which are involved in the control of food intake. wikipedia.org

The interaction of enterostatin with other signaling molecules is also crucial. For instance, the presence of cholecystokinin (B1591339) (CCK) A receptors is necessary for enterostatin to exert its effects, as rats lacking these receptors are unresponsive to the peptide. wikipedia.org Furthermore, enterostatin acts competitively with beta-casomorphin, a peptide that stimulates fat intake. nih.govlu.se

Influence on Energy Expenditure and Thermogenesis: Role of Brown Adipose Tissue Activation and Uncoupling Protein Expression

Enterostatin has been shown to influence energy expenditure, partly through its effects on brown adipose tissue (BAT) and the expression of uncoupling proteins (UCPs). wikipedia.orgnih.gov BAT is a specialized form of fat that generates heat, a process known as non-shivering thermogenesis, which plays a role in regulating body temperature and energy balance. nih.govwiley.com

The activation of BAT leads to an increase in energy expenditure. wiley.comnih.gov Enterostatin has been found to increase the sympathetic nervous system's drive to BAT, which would in turn stimulate thermogenesis. wikipedia.orgnih.gov This process involves the uncoupling of oxidative phosphorylation in the mitochondria of brown adipocytes, a function mediated by Uncoupling Protein 1 (UCP1). nih.govwiley.com UCP1 allows protons to leak across the inner mitochondrial membrane, dissipating the proton gradient as heat instead of producing ATP. nih.govphysiology.org

Studies have shown that high-fat diets can lead to an increase in UCP1 expression in BAT in rodents, suggesting a mechanism for metabolic thermogenesis to counteract obesity. physiology.orgnih.gov Conversely, in white adipose tissue, high-fat diets tend to decrease UCP1 expression. nih.gov The potential for enterostatin to modulate these processes highlights its role in the broader regulation of energy balance.

Effects on Lipid Metabolism and Cholesterol Homeostasis

Enterostatin also appears to play a role in lipid and cholesterol metabolism. wikipedia.org Research in enterostatin-deficient mice has provided key insights into this function. These mice, while showing normal growth and food intake, exhibit significant alterations in their serum cholesterol profiles. nih.govlu.se

Specifically, enterostatin-deficient mice have been found to have higher levels of total serum cholesterol and non-HDL cholesterol, along with lower levels of HDL cholesterol. nih.govlu.se These findings suggest that endogenous enterostatin is involved in the regulation of cholesterol metabolism. nih.gov

Modulation of Insulin (B600854) Secretion and Glucose Homeostasis

Enterostatin has a notable impact on the endocrine pancreas, specifically on insulin secretion. wikipedia.orgnih.gov Studies have demonstrated that enterostatin can inhibit insulin secretion from pancreatic beta-cells. nih.govnih.gov

In the perfused rat pancreas, enterostatin has been shown to inhibit the insulin response to various stimuli, including glucose, tolbutamide, and arginine, without affecting the secretion of glucagon (B607659) or somatostatin (B550006). nih.gov This suggests a direct effect of enterostatin on the beta-cells. nih.gov The mechanism appears to involve the downregulation of Dynamin2, a protein involved in protein trafficking, which in turn inhibits glucose-stimulated insulin release. nih.gov

Neurobiological Aspects and Central Nervous System Involvement of Enterostatin

Central Sites of Action: Amygdala, Paraventricular Nucleus (PVN), and Hypothalamic Regions

Enterostatin's effects on food intake are mediated through specific regions within the brain. Key sites of action include the amygdala, the paraventricular nucleus (PVN) of the hypothalamus, and other hypothalamic areas.

Microinjections of enterostatin into the amygdala and the PVN have been shown to suppress the intake of a high-fat diet in a dose-dependent manner. nih.gov Interestingly, lower doses of enterostatin were effective at inhibiting feeding, while higher doses had no effect. nih.gov The amygdala appears to be a particularly sensitive site, as the effective dose for feeding inhibition in this region was found to be tenfold lower than in the PVN. nih.gov

Research indicates that enterostatin activates neurons in the amygdala, specifically the central nucleus, which then project to and influence the PVN. nih.gov This connection is supported by studies showing that enterostatin administered to the amygdala induces the expression of c-Fos, a marker of neuronal activation, in various hypothalamic regions that innervate the PVN. These regions include the lateral hypothalamus (LH), ventromedial hypothalamus (VMH), and the arcuate nucleus (ARC). nih.gov This provides anatomical evidence for a functional pathway through which amygdalar enterostatin can modulate hypothalamic circuits involved in appetite regulation. nih.gov In contrast, enterostatin injections into the ventromedial hypothalamus and the nucleus tractus solitarius did not alter food intake, highlighting the site-specific action of this peptide. nih.gov

Table 1: Central Sites of Enterostatin Action and their Effects

| Brain Region | Effect of Enterostatin Administration | Key Findings |

|---|---|---|

| Amygdala (AMYG) | Inhibition of high-fat diet intake | Effective at lower doses compared to the PVN. nih.gov Activates neurons that project to the PVN. nih.gov |

| Paraventricular Nucleus (PVN) | Inhibition of high-fat diet intake | Requires a higher dose than the amygdala for a similar effect. nih.gov Receives functional projections from the amygdala in response to enterostatin. nih.gov |

| Hypothalamic Regions (LH, VMH, ARC) | Increased c-Fos expression | These regions, which innervate the PVN, are activated by amygdalar enterostatin. nih.gov |

| Ventromedial Hypothalamus (VMH) | No change in food intake | Demonstrates the site-specificity of enterostatin's action. nih.gov |

| Nucleus Tractus Solitarius (NTS) | No change in food intake | Further supports the site-specific nature of enterostatin's central effects. nih.gov |

Peripheral-Central Axis Communication: Vagal Nerve Involvement and Afferent Pathways

The influence of peripherally administered enterostatin on the central nervous system is critically dependent on the vagus nerve, highlighting a key aspect of the peripheral-central axis communication. The hepatic branch of the vagus nerve plays a crucial role in transmitting the satiety signal from the periphery to the brain. nih.gov

Studies have demonstrated that intraperitoneal injection of enterostatin reduces the intake of a high-fat diet in rats. nih.gov However, this effect is completely abolished by transection of the hepatic vagal branch, indicating that the integrity of this nerve is essential for the anorectic action of peripheral enterostatin. nih.gov

Further evidence for vagal involvement comes from immunohistochemical studies that have mapped the central response to peripheral enterostatin. Following intraperitoneal administration, an increase in Fos-like immunoreactivity, a marker of neuronal activation, was observed in several brain nuclei. nih.gov These included the nucleus tractus solitarius (NTS), the parabrachial nucleus, the paraventricular nucleus (PVN), and the supraoptic nucleus. nih.gov Importantly, transection of the hepatic vagus nerve prevented this central Fos response to peripheral enterostatin. nih.gov This demonstrates that afferent signals carried by the hepatic vagus nerve are necessary to activate these central pathways in response to peripheral enterostatin. nih.gov The brain-gut axis, a bidirectional communication system, is essential for regulating gut functions, and the vagus nerve is a key component of this axis. nih.gov

Interplay with Serotonergic Systems: 5-HT1B Receptor Modulation

The anorectic effects of enterostatin are intricately linked with the brain's serotonergic system, particularly involving the 5-HT1B receptor subtype. Serotonin (B10506) (5-HT) is a well-established neurotransmitter in the regulation of appetite. nih.gov

Research has shown that enterostatin can alter the release of 5-HT in the brain. nih.gov The anorectic response to enterostatin injected into the amygdala can be attenuated by pretreating the paraventricular nucleus (PVN) with a 5-HT1B receptor antagonist, GR55526, or a non-specific 5-HT1/2 receptor antagonist, metergoline. nih.govnih.gov However, a selective 5-HT2C receptor antagonist, ritanserin, did not block this effect. nih.gov This suggests that the satiety-inducing signal of enterostatin originating from the amygdala is modulated by 5-HT1B receptors located in the PVN. nih.govnih.gov

These findings support the existence of a neuronal pathway from the amygdala to the PVN that is activated by enterostatin and relies on 5-HT1B receptor signaling to regulate fat intake. nih.govnih.gov Furthermore, studies using 5-HT2C receptor knockout mice have shown that enterostatin still reduces high-fat diet intake, and this effect is blocked by a 5-HT1B antagonist, further solidifying the role of the 5-HT1B receptor in mediating enterostatin's effects on feeding behavior. nih.gov

Cross-Talk with Cholecystokinin (B1591339) (CCK) Pathways and Receptors

The physiological actions of enterostatin appear to be linked to the cholecystokinin (CCK) signaling pathway, although enterostatin itself does not bind to CCK receptors. nih.gov CCK is a gut hormone known to be involved in satiety and various digestive processes. frontiersin.org

Studies have revealed that for enterostatin to exert its effects, the presence of CCK1 receptors (also known as CCK-A receptors) is necessary. wikipedia.org Rats lacking these receptors have been found to be unresponsive to enterostatin. wikipedia.org This suggests an indirect interaction or a downstream convergence of the signaling pathways of these two peptides.

One area of this cross-talk is in memory consolidation. The memory-enhancing effects of enterostatin have been shown to be inhibited by pretreatment with lorglumide, a CCK1 receptor antagonist. nih.gov This finding suggests that enterostatin may enhance memory by promoting the release of CCK, which then acts on its own receptors. nih.gov

Table 2: Interaction between Enterostatin and CCK Pathways

| Aspect of Interaction | Key Research Finding | Implication |

|---|---|---|

| Receptor Binding | Enterostatin does not have affinity for CCK receptors. nih.gov | The interaction is not due to direct competition for the same receptor. |

| Functional Dependence | The presence of CCK1 receptors is required for enterostatin's effects. wikipedia.org | Suggests a necessary downstream role for CCK signaling in the action of enterostatin. |

| Memory Enhancement | The memory-enhancing effect of enterostatin is blocked by a CCK1 receptor antagonist (lorglumide). nih.gov | Enterostatin may improve memory by stimulating the release of CCK. nih.gov |

Influence on Dopaminergic Reward Pathways

Enterostatin also modulates the brain's dopaminergic systems, which are central to reward and motivation, including the rewarding aspects of food intake.

Studies using in vivo microdialysis have shown that perfusion of enterostatin into the lateral hypothalamic area (LHA) leads to a significant increase in the extracellular levels of both serotonin and dopamine (B1211576). nih.gov The increase in dopamine, though smaller than that of serotonin, suggests that enterostatin can influence the dopaminergic satiety mechanism. nih.gov

Further research has explored the effects of enterostatin on dopamine release in the striatum, a key region in the reward pathway. In rats fed a high-fat diet for an extended period, which leads to reduced dopamine release, enterostatin was found to enhance the release of dopamine from striatal slices. nih.gov This effect was not observed for serotonin release in the same preparation. nih.gov The enterostatin-induced increase in dopamine release was blocked by nomifensine, a dopamine reuptake inhibitor. nih.gov This suggests that enterostatin may inhibit dietary fat intake by blocking the dopamine reuptake transporter, thereby increasing dopamine levels in the striatum of animals adapted to a high-fat diet. nih.gov

Cognitive and Behavioral Modulation: Memory Consolidation Research

Beyond its role in appetite regulation, enterostatin has been shown to influence cognitive functions, specifically memory consolidation.

Research in mice has demonstrated that enterostatin possesses memory-enhancing properties. nih.gov When administered centrally or orally, enterostatin improved memory consolidation in a step-through passive avoidance test. nih.gov This indicates that enterostatin can positively impact the processes by which short-term memories are transformed into long-term memories.

As mentioned previously, the memory-enhancing activity of enterostatin is linked to the cholecystokinin (CCK) system. The effect was blocked by a CCK1 receptor antagonist, suggesting that enterostatin's influence on memory is mediated through the release of CCK. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Enterostatin |

| Procolipase |

| Serotonin (5-HT) |

| GR55526 |

| Metergoline |

| Ritanserin |

| Cholecystokinin (CCK) |

| Lorglumide |

| Dopamine |

| Nomifensine |

Research Methodologies and Experimental Models in Enterostatin Human,mouse,rat Tfa Studies

In Vivo Animal Models Utilizing Enterostatin (human, mouse, rat) (TFA): Rodent Strain Specificities and Dietary Adaptation Paradigms

In the study of Enterostatin, a pentapeptide derived from the proenzyme procolipase, various rodent models have been instrumental. wikipedia.org Rats and mice are the predominant models used in obesity research due to their omnivorous nature and similarities in the neuroanatomical areas that control food intake. nih.gov

Different strains of rats exhibit varied responses to Enterostatin. For instance, the dietary fat-sensitive Osborne-Mendel (OM) rat shows an inhibition of high-fat diet intake when administered Enterostatin, an effect not observed in the dietary fat-resistant S5B/Pl rat strain. nih.gov When presented with a choice of macronutrients, OM rats tend to prefer fat, while S5B/Pl rats select carbohydrates. nih.gov Enterostatin specifically curbed fat intake in OM rats but had no such effect on S5B/Pl rats. nih.gov Similarly, Sprague-Dawley and Wistar rats are commonly used as they readily gain weight on high-fat diets, although their weight gain response can be variable. physiology.orgmdpi.com

Dietary adaptation is a key paradigm in Enterostatin research. Studies often involve adapting animals to a high-fat diet before examining the effects of Enterostatin. physiology.orgnih.govnih.gov For example, male Sprague-Dawley rats adapted to a high-fat diet are used to investigate the metabolic effects of Enterostatin. physiology.orgnih.gov In some experimental setups, mice are adapted to a high-fat diet for several weeks, and their intake is measured. They are then switched to a low-fat diet to observe if Enterostatin affects satiety under these changing dietary conditions. nih.gov Another paradigm involves offering a choice between a low-fat and a high-fat diet to fasted animals to assess the influence of Enterostatin on food preference. nih.govnih.gov

The amino acid sequence of Enterostatin varies across species, with the human version being Ala-Pro-Gly-Pro-Arg (APGPR), while rodents have Val-Pro-Gly-Pro-Arg (VPGPR) or Val-Pro-Asp-Pro-Arg (VPDPR). wikipedia.org

Genetic Manipulation Models: Procolipase Knockout Mice and Receptor-Deficient Strains

Genetically modified animal models have provided significant insights into the physiological role of Enterostatin. Procolipase knockout (Clps-/-) mice, which lack both colipase and Enterostatin, exhibit decreased neonatal survival and fat malabsorption. nih.gov These mice, when fed a high-fat diet, maintain their weight by consuming significantly more food than their wild-type counterparts, despite marked steatorrhea. nih.gov This model, however, could not initially distinguish between the effects of colipase and Enterostatin deficiency. nih.gov

To isolate the function of Enterostatin, an Enterostatin-deficient, colipase-sufficient (Ent-/-) mouse model was created. nih.gov These mice are viable and fertile, showing normal growth on both low-fat and high-fat diets, suggesting that other pathways might compensate for the absence of Enterostatin in regulating food intake and growth. nih.gov However, administering Enterostatin to procolipase-deficient mouse pups significantly improved their survival, indicating a developmental role for the peptide. nih.gov

Receptor-deficient models have also been crucial. Studies on rats lacking cholecystokinin (B1591339) A (CCK A) receptors have shown them to be unresponsive to Enterostatin, highlighting the importance of these receptors in Enterostatin's mechanism of action. wikipedia.org

Exogenous Administration Techniques of Enterostatin (human, mouse, rat) (TFA): Peripheral (Intraperitoneal, Intraduodenal, Intragastric, Intravenous) and Central (Intracerebroventricular, Stereotaxic) Routes

The effects of Enterostatin are studied through both peripheral and central administration routes. Peripheral administration methods are designed to mimic the natural release of Enterostatin in the gastrointestinal tract, while central administration targets the brain directly.

Peripheral Routes:

Intraperitoneal (IP) injection: A common method for systemic delivery. physiology.orgnih.govnih.gov

Intravenous (IV) injection: Used for direct introduction into the bloodstream. nih.gov

Intraduodenal and Intragastric administration: These routes deliver Enterostatin directly into the upper gastrointestinal tract.

Central Routes:

Intracerebroventricular (ICV) injection: This technique involves injecting Enterostatin directly into the cerebral ventricles, allowing it to bypass the blood-brain barrier and act on central nervous system targets. wikipedia.orgphysiology.orgnih.govnih.govnih.gov

Stereotaxic injection: This precise method allows for the administration of Enterostatin into specific brain regions, such as the amygdala or the paraventricular nucleus (PVN), to investigate the localized effects of the peptide. physiology.orgnih.govnih.gov

Studies have shown that both peripheral and central administration of Enterostatin can suppress fat intake. wikipedia.orgphysiology.orgnih.govnih.gov For example, intraperitoneal injection of Enterostatin in rats was found to reduce the respiratory quotient and increase energy expenditure, while intracerebroventricular injection increased energy expenditure without affecting the respiratory quotient. physiology.orgnih.govnih.gov

In Vitro Cellular and Tissue Culture Systems for Enterostatin (human, mouse, rat) (TFA) Investigation

In vitro models are essential for dissecting the cellular and molecular mechanisms of Enterostatin action, complementing the findings from in vivo studies.

Primary Myocyte Culture Studies with Enterostatin (human, mouse, rat) (TFA)

Primary cultures of human myocytes have been used to demonstrate the direct metabolic effects of Enterostatin on muscle tissue. nih.govnih.gov In these cultures, Enterostatin was found to activate AMP-activated protein kinase (AMPK) in a dose- and time-dependent manner. nih.govnih.gov This activation of AMPK was associated with an increased rate of fatty acid β-oxidation in the myocytes. nih.govnih.gov These findings from primary myocyte cultures provide a cellular basis for the in vivo observations of increased energy expenditure and fat utilization following peripheral Enterostatin administration. nih.gov

Biochemical and Molecular Assays for Enterostatin (human, mouse, rat) (TFA) Research: Receptor Binding Studies and Gene Expression Analysis

A variety of biochemical and molecular assays are employed to understand the mechanisms of Enterostatin action at the molecular level.

Receptor Binding Studies: Receptor binding assays are crucial for identifying and characterizing the receptors through which Enterostatin exerts its effects. These studies often use radiolabeled Enterostatin to quantify its binding to cell membranes or specific proteins.

Binding studies using tritiated Enterostatin on crude brain membranes have revealed the presence of one high-affinity binding site and one low-affinity binding site. nih.gov

In SK-N-MC cells, Scatchard analysis of binding data also indicated one high-affinity and one low-affinity binding site for 3H-enterostatin. nih.gov

Another target for Enterostatin binding has been identified as the beta-subunit of F1F0-ATPase. researchgate.netnih.gov

Gene Expression Analysis: Analyzing changes in gene expression provides insights into the downstream effects of Enterostatin signaling.

A high-fat diet has been shown to increase the transcription of the procolipase gene, leading to the release of Enterostatin. wikipedia.orgnih.gov

Enterostatin has been demonstrated to regulate the expression of Agouti-related peptide (AgRP) in a complex manner. wikipedia.org

Interactive Data Tables

Table 1: Rodent Strain Specificities in Enterostatin Research

| Rodent Strain | Key Characteristics/Response to Enterostatin | Reference |

| Osborne-Mendel (OM) Rat | Dietary fat-sensitive; Enterostatin inhibits high-fat diet intake. | nih.gov |

| S5B/Pl Rat | Dietary fat-resistant; No effect of Enterostatin on high-fat diet intake. | nih.gov |

| Sprague-Dawley Rat | Commonly used for metabolic studies; Show response to both peripheral and central Enterostatin administration. | physiology.orgnih.govnih.gov |

| Wistar Rat | Popular animal model for studying obesity; Gains weight easily on a high-fat diet. | mdpi.comnih.gov |

| Procolipase Knockout (Clps-/-) Mouse | Lacks both colipase and Enterostatin; Exhibits fat malabsorption and increased food intake on a high-fat diet. | nih.gov |

| Enterostatin-deficient (Ent-/-) Mouse | Lacks Enterostatin but has colipase; Shows normal growth, suggesting compensatory mechanisms. | nih.gov |

Table 2: Exogenous Administration Techniques of Enterostatin

| Administration Route | Purpose | Key Findings | Reference |

| Intraperitoneal (IP) | Systemic peripheral delivery. | Reduced respiratory quotient and increased energy expenditure in rats. | physiology.orgnih.govnih.gov |

| Intravenous (IV) | Direct entry into the bloodstream. | Inhibition of high-fat food intake. | nih.gov |

| Intracerebroventricular (ICV) | Direct central nervous system delivery. | Increased energy expenditure without affecting respiratory quotient; selectively reduces fat consumption. | wikipedia.orgphysiology.orgnih.govnih.govnih.gov |

| Stereotaxic (into specific brain regions) | Localized central nervous system delivery. | Injection into the paraventricular nucleus increased metabolic rate; no effect when injected into the amygdala. | physiology.orgnih.govnih.gov |

Table 3: In Vitro Models for Enterostatin Research

| Cell/Tissue Culture System | Key Findings | Reference |

| SK-N-MC (human neuroepithelioma) cells | Possess high- and low-affinity binding sites for Enterostatin. | nih.gov |

| Primary human myocytes | Enterostatin activates AMPK and increases fatty acid β-oxidation. | nih.govnih.gov |

Physiological Measurement Techniques: Indirect Calorimetry for Energy Metabolism Studies with Enterostatin(human,mouse,rat) (TFA)

Indirect calorimetry is a non-invasive but powerful technique used to estimate metabolic rate by measuring oxygen (O₂) consumption and carbon dioxide (CO₂) production. youtube.commdpi.com The principle is based on the stoichiometric relationship between the energy produced from the oxidation of metabolic fuels (carbohydrates, fats, and proteins) and the volume of respiratory gases exchanged. youtube.com By quantifying the rates of O₂ consumption and CO₂ production, researchers can calculate the Respiratory Quotient (RQ), which is the ratio of CO₂ produced to O₂ consumed (RQ = V̇CO₂ / V̇O₂). nih.govnih.govphysiology.org The RQ value provides insights into the primary substrate being metabolized for energy; an RQ of ~1.0 indicates carbohydrate oxidation, while an RQ of ~0.7 suggests fat oxidation. mdpi.com This methodology is crucial in studies investigating how substances like enterostatin influence energy expenditure and substrate utilization.

In the context of enterostatin research, indirect calorimetry has been employed to characterize the peptide's effects on whole-body energy metabolism. A significant study investigated the metabolic responses to both peripherally and centrally administered enterostatin in male Sprague-Dawley rats adapted to a high-fat diet. nih.govnih.govphysiology.org The metabolic effects were monitored using an indirect calorimetry system for two hours following injection. The findings demonstrated that enterostatin plays a role in regulating not only energy intake but also energy expenditure and the partitioning of fuel sources. nih.govnih.gov

Table 1: Effects of Enterostatin on Energy Metabolism in Rats as Measured by Indirect Calorimetry

| Administration Route | Parameter Measured | Saline (Control) | Enterostatin | Percentage Change |

|---|---|---|---|---|

| Intraperitoneal | Respiratory Quotient (RQ) | 0.81 ± 0.02 | 0.76 ± 0.01 | ↓ 6.2% |

| Energy Expenditure | Baseline | Baseline | ↑ 44% | |

| Intracerebroventricular | Respiratory Quotient (RQ) | No significant change | No significant change | - |

| Energy Expenditure | Baseline | Baseline | Increased | |

| Paraventricular Nucleus (PVN) | Respiratory Quotient (RQ) | Increased over time | Prevented increase | - |

| Energy Expenditure | Baseline | Baseline | Increased | |

| Amygdala | Respiratory Quotient (RQ) | No significant change | No significant change | - |

| Energy Expenditure | No significant change | No significant change | - |

Immunological Assays for Enterostatin Detection and Quantification

The detection and quantification of enterostatin in biological samples such as serum, plasma, and tissue homogenates are essential for understanding its physiological roles. creative-diagnostics.comnih.gov Immunological assays, which utilize the specific binding between an antibody and its antigen, are the primary methods for this purpose due to their high sensitivity and specificity. revvity.comwikipedia.org The most common types of immunoassays used in enterostatin research are the Enzyme-Linked Immunosorbent Assay (ELISA) and, in principle, the Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay technique designed for detecting and quantifying peptides, proteins, antibodies, and hormones. biocompare.comthermofisher.com For enterostatin, competitive ELISA kits are commercially available that can measure the peptide in samples from humans, mice, and rats. creative-diagnostics.com In a typical competitive ELISA, a known amount of labeled enterostatin competes with the enterostatin present in the sample for binding to a limited number of specific anti-enterostatin antibodies coated on a microplate. creative-diagnostics.com The amount of labeled enterostatin bound to the antibody is inversely proportional to the concentration of enterostatin in the sample. The signal is generated by an enzyme-substrate reaction, and the concentration is determined by comparison with a standard curve. thermofisher.com

Research efforts have also focused on developing specific ELISAs. For instance, a highly specific ELISA was developed for the rat enterostatin variant, Val-Pro-Asp-Pro-Arg, which enabled the first demonstration of enterostatin-like immunoreactivity in the rat brain. nih.gov This highlights the utility of custom-developed assays for specific research questions where commercial kits may not be suitable.

Table 2: Typical Characteristics of a Commercial Enterostatin (human, mouse, rat) ELISA Kit

| Feature | Specification |

|---|---|

| Assay Type | Competitive Immunoassay creative-diagnostics.com |

| Sample Types | Serum, Plasma creative-diagnostics.com |

| Species Reactivity | Human, Mouse, Rat creative-diagnostics.comorigene.com |

| Detection Range | 0 - 400 ng/ml creative-diagnostics.combiocompare.com |

| Sensitivity (IC50) | Approximately 12 ng/ml creative-diagnostics.comorigene.com |

| Principle | Quantitative in vitro measurement creative-diagnostics.com |

Radioimmunoassay (RIA)

Radioimmunoassay is another highly sensitive and specific in vitro technique used to measure the concentration of antigens by use of antibodies. wikipedia.org The fundamental principle of RIA is competitive binding, where a radioactive-labeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a fixed number of antibody binding sites. revvity.com After separation of the antibody-bound antigen from the free antigen, the radioactivity of the bound fraction is measured. The concentration of the unlabeled antigen in the sample is inversely related to the amount of bound radioactive tracer and is determined by interpolating from a standard curve. revvity.com

While specific RIA development for enterostatin is not as commonly cited in recent literature as ELISA, the technique has been extensively used for quantifying other gastrointestinal peptides like somatostatin (B550006) with very high sensitivity, capable of detecting quantities in the femtogram range. nih.govnih.gov Given its high sensitivity, RIA remains a viable and powerful, though less common, methodological option for quantifying low-abundance peptides like enterostatin in various biological fluids and tissues. revvity.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Enterostatin(human,mouse,rat) (TFA) |

| Ala-Pro-Gly-Pro-Arg |

| Val-Pro-Asp-Pro-Arg |

| Val-Pro-Gly-Pro-Arg |

| Oxygen |

| Carbon Dioxide |

| Somatostatin |

| Insulin (B600854) |

| Glucagon (B607659) |

| Arginine |

Comparative Analysis and Species Specific Considerations of Enterostatin

Sequence Conservation and Isoform Identification Across Mammalian Species

The primary structure of enterostatin, while generally conserved, exhibits key amino acid substitutions across different mammalian species. The canonical sequence required for its anorectic (appetite-suppressing) effects is characterized by the motif X-Pro-Y-Pro-Arg. wikipedia.org However, the specific amino acids at the first and third positions can vary, leading to different isoforms.

In humans, the identified enterostatin sequence is Ala-Pro-Gly-Pro-Arg (APGPR). wikipedia.orgnih.gov Early research identified multiple isoforms in rats, including Val-Pro-Asp-Pro-Arg (VPDPR), Ala-Pro-Gly-Pro-Arg (APGPR), and Val-Pro-Gly-Pro-Arg (VPGPR). researchgate.netnih.gov However, subsequent studies focusing on the pancreas of both rats and mice identified APGPR as the sole form in that organ. nih.gov Further genomic DNA analysis across five different rat strains also confirmed the sequence as APGPR. nih.gov Rodents, in general, have been reported to express VPDPR, VPGPR, or APGPR. wikipedia.org This propiece is highly conserved in all procolipase molecules, from dogfish to humans. nih.gov

The existence of these isoforms highlights the molecular diversity of enterostatin. While the functional significance of each isoform is still under investigation, the conservation of the Pro-Pro-Arg core suggests its critical role in receptor binding and biological activity.

| Species | Enterostatin Sequence(s) | Reference |

|---|---|---|

| Human | Ala-Pro-Gly-Pro-Arg (APGPR) | wikipedia.orgnih.gov |

| Mouse | Ala-Pro-Gly-Pro-Arg (APGPR) | nih.gov |

| Rat | Ala-Pro-Gly-Pro-Arg (APGPR), Val-Pro-Asp-Pro-Arg (VPDPR), Val-Pro-Gly-Pro-Arg (VPGPR) | wikipedia.orgresearchgate.netnih.govnih.gov |

Differential Physiological Responses and Mechanisms Across Animal Models

The anorectic effect of enterostatin has been demonstrated in a number of species, where it selectively reduces the intake of dietary fat. nih.gov The mechanisms underlying this effect involve both central and peripheral pathways. The peripheral signaling appears to utilize an afferent vagal pathway to the hypothalamus, while central actions are mediated through serotonergic and opioidergic systems. wikipedia.orgnih.gov Despite these common pathways, the physiological responses and their intensity can differ significantly between animal models, particularly between rats and mice.

In rats, the most common model for enterostatin research, the peptide demonstrates robust effects on both food intake and energy metabolism. nih.gov Chronic administration leads to a reduction in body weight and body fat. nih.govnih.gov Studies in Sprague-Dawley rats have shown that peripheral (intraperitoneal) injection of enterostatin not only increases energy expenditure but also reduces the respiratory quotient (RQ), indicating a shift towards fatty acid oxidation. nih.govphysiology.org In contrast, central (intracerebroventricular) administration increases energy expenditure without significantly altering the RQ. nih.govphysiology.org This suggests distinct central and peripheral mechanisms for regulating energy balance. The responsiveness to enterostatin in rats has also been linked to the presence of cholecystokinin (B1591339) (CCK) A receptors, as rats lacking these receptors are unresponsive to the peptide. wikipedia.org

Conversely, studies using mouse models have yielded different results. In mice genetically engineered to lack enterostatin (procolipase knockout), there were no significant changes in appetite, fat intake, or body weight regulation. nih.gov This surprising lack of an obvious phenotype suggests that compensatory mechanisms may develop to obscure the effects of a congenital enterostatin deficiency. nih.gov It is also possible that rats exhibit a more robust response to enterostatin compared to mice. nih.gov While the mice lacking enterostatin did not show altered feeding behavior, they did exhibit changes in their serum cholesterol profiles, with higher total and non-HDL cholesterol and lower HDL cholesterol levels compared to wild-type mice. nih.gov This points to a potential role for enterostatin in cholesterol metabolism that is independent of its effects on food intake. nih.gov

The mechanisms of action at the cellular level involve the F1-ATP synthase β-subunit, which has been identified as a receptor for enterostatin. nih.gov Enterostatin has also been shown to activate AMP-activated protein kinase (AMPK) in human myocyte cultures, leading to an increased rate of fatty acid β-oxidation. nih.gov

| Parameter | Rat Model Findings | Mouse Model Findings | Human Relevance/Findings |

|---|---|---|---|

| Fat Intake Regulation | Strong inhibition of fat intake. nih.govnih.gov | Enterostatin-deficient mice show no significant alteration in fat intake, suggesting compensatory pathways. nih.gov | Obese humans may have lower secretion of procolipase, suggesting a potential role in human obesity. wikipedia.orgnih.gov |

| Body Weight/Fat | Chronic administration reduces body weight and body fat. nih.govnih.gov | Enterostatin deficiency does not significantly impact body weight. nih.gov | Effects of exogenous enterostatin on human body weight are still under investigation. wikipedia.org |

| Energy Metabolism | Peripheral administration increases energy expenditure and fatty acid oxidation (↓RQ). Central administration increases energy expenditure without changing RQ. nih.govphysiology.org | Not extensively studied, but lack of enterostatin did not alter body temperature. nih.gov | Activates AMPK and increases fatty acid β-oxidation in primary human myocyte cultures. nih.gov |

| Cholesterol Metabolism | Not a primary finding in rat studies. | Enterostatin-deficient mice have elevated total and non-HDL cholesterol, and lower HDL cholesterol. nih.gov | A potential role in human cholesterol metabolism is suggested by mouse data. nih.gov |

| Key Mechanisms | Vagal nerve signaling, central serotonergic/opioidergic pathways, CCK-A receptor dependency. wikipedia.orgnih.gov | Likely involves similar pathways, but with strong evidence for compensatory mechanisms in knockout models. nih.gov | Binding to F1-ATP synthase β-subunit. nih.gov |

Emerging Research Themes and Future Directions for Enterostatin Human,mouse,rat Tfa Investigation

Role in Metabolic Adaptation to High-Fat Diets and Obesity Resistance

Enterostatin plays a crucial role in the body's adaptation to high-fat diets and the development of resistance to obesity. mdpi.com Its primary function is to selectively reduce the intake of dietary fat. nih.govmedchemexpress.com This effect is particularly pronounced in animals that have been adapted to a high-fat diet, suggesting that a metabolic or behavioral shift is necessary for enterostatin's full efficacy. lu.se The peptide is produced in the gastrointestinal tract, specifically from the cleavage of pancreatic procolipase, and its release is stimulated by the presence of high-fat foods. nih.gov

The phenomenon of obesity resistance, where individuals maintain a leaner phenotype despite a high-fat diet, is an area of active investigation. mdpi.com These "non-responder" phenotypes exhibit metabolic adaptations that protect against obesity, and enterostatin is a key player in this process. mdpi.com By preventing the overconsumption of fat, enterostatin helps to regulate energy balance and mitigate the weight gain typically associated with high-fat diets. nih.gov

Table 1: Effects of Enterostatin on Metabolic Parameters

| Parameter | Effect of Enterostatin | Species Studied |

| Fat Intake | Selective reduction | Rat, Human |

| Body Weight | Reduction | Rat |

| Body Fat | Reduction | Rat |

| Insulin (B600854) Secretion | Reduction | Rat |

| Sympathetic Drive to Brown Adipose Tissue | Increase | Rat |

Complex Interactions within the Gut-Brain Axis and Neuroendocrine Networks

Enterostatin is a critical signaling molecule within the intricate communication network of the gut-brain axis. nih.govfrontiersin.orgsanjosefuncmed.com This bidirectional pathway connects the central and enteric nervous systems, allowing for the integration of gut-derived signals that influence appetite, metabolism, and even higher cognitive functions. nih.govfrontiersin.org Enterostatin, produced in the gut in response to fat ingestion, acts as a key messenger in this system. nih.gov

The peptide exerts its effects through both peripheral and central mechanisms. nih.gov Peripherally, it is thought to activate an afferent vagal signaling pathway that transmits information to hypothalamic centers involved in appetite regulation. nih.gov Centrally, enterostatin's actions are mediated by pathways involving both serotonergic and opioidergic systems. nih.gov It has been shown to stimulate neurons in several key brain regions, including the amygdala, arcuate nucleus, and the lateral and ventromedial hypothalamus, all of which project to the paraventricular nucleus (PVN) of the hypothalamus, a critical hub for energy homeostasis. wikipedia.org

Furthermore, enterostatin influences the expression of other neuropeptides involved in appetite control. For instance, it modulates the expression of Agouti-related peptide (AgRP), a potent orexigenic peptide. wikipedia.orgnih.gov The interaction is complex, with enterostatin showing a biphasic effect on AgRP mRNA, initially increasing and then decreasing its levels. nih.gov This suggests a finely tuned regulatory mechanism. The effects of enterostatin on AgRP expression appear to be mediated through the activation of the pERK signaling pathway. nih.gov Interestingly, the presence of cholecystokinin (B1591339) (CCK) A receptors is necessary for enterostatin's effects, although enterostatin itself does not bind to these receptors. researchgate.net This indicates a dependency on or interaction with the CCK signaling pathway.

Table 2: Enterostatin's Interactions within the Gut-Brain Axis

| Interacting System/Molecule | Effect of Enterostatin | Location of Action |

| Vagal Nerve | Afferent signaling | Peripheral |

| Serotonergic System | Mediation of central response | Central |

| Opioidergic System | Mediation of central response | Central |

| Hypothalamic Nuclei (Amygdala, Arcuate, VMH, LH) | Neuronal stimulation | Central |

| Agouti-related peptide (AgRP) | Complex regulation of expression | Central |

| Cholecystokinin (CCK) A Receptors | Required for enterostatin's action | Peripheral and Central |

Investigation of Anti-Angiogenic Modulation by Enterostatin (human, mouse, rat) (TFA)

Emerging research has unveiled a novel function for enterostatin as a potential anti-angiogenic agent. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth. mdpi.com The anti-angiogenic properties of enterostatin have been demonstrated in in vitro models. nih.govnih.gov

Studies have shown that enterostatin can induce a significant inhibition of the angiogenic response in human fat cells and has a bimodal, U-shaped dose-response effect in a human placental vein angiogenesis model. nih.govnih.gov This suggests that the concentration of enterostatin is a critical factor in its anti-angiogenic activity. The proposed mechanism behind this effect involves the regulation of vascular endothelial growth factor A (VEGF-A), a key mediator of angiogenesis. nih.govnih.gov Enterostatin appears to regulate VEGF-A gene expression by inhibiting the activity of AMP-activated protein kinase (AMPK). nih.govnih.gov

Specifically, in a human hepatoma cell line (HepG2 cells) subjected to glucose deprivation, a condition known to induce angiogenesis, enterostatin was found to dramatically inhibit the activation of phosphorylated AMPK (pAMPK) and consequently reduce the expression of VEGF-A mRNA. nih.gov This finding points to a potential therapeutic application for enterostatin in conditions characterized by excessive angiogenesis. It is hypothesized that the anti-angiogenic effect of enterostatin could contribute to its weight-reducing effects by promoting the loss of adipose tissue and increasing the availability of fatty acids for oxidation. nih.gov While these findings are promising, further in vivo studies are necessary to confirm these anti-angiogenic effects and to explore their potential in inhibiting tumor growth. nih.gov

Detailed Characterization of Enterostatin Receptors and Binding Kinetics

The biological effects of enterostatin are initiated by its binding to specific receptors. A key target that has been identified is the β-subunit of the F1F0-ATPase, also known as ATP synthase. nih.govresearchgate.net This enzyme is not only crucial for cellular energy production but is also present on the surface of various cell types where it can act as a receptor for different ligands. researchgate.net

Binding studies using tritiated enterostatin on crude brain membranes have revealed the presence of at least two distinct binding sites with different affinities: a high-affinity site with a dissociation constant (Kd) of 0.5 nM and a low-affinity site with a Kd of 170 nM. nih.gov The existence of these two receptor subtypes could explain the dose-dependent effects of enterostatin, where it can both inhibit and, at higher doses, sometimes stimulate fat intake in rats. nih.gov

The interaction between enterostatin and the F1-ATPase is of significant interest. The binding of enterostatin to this receptor has been shown to be partially displaced by β-casomorphin, a peptide that stimulates fat intake and acts as a competitive antagonist to enterostatin. nih.govresearchgate.net This competitive interaction suggests a shared or overlapping binding site and provides a potential mechanism for the opposing effects of these two peptides on fat consumption. The signaling pathways downstream of enterostatin receptor binding are also being elucidated. It is known that an antibody to the enterostatin receptor (the β-subunit of F1-ATPase) can block the signaling responses induced by enterostatin, such as the activation of the pERK pathway. nih.gov

Table 3: Enterostatin Receptor Binding Characteristics

| Receptor/Binding Site | Ligand | Dissociation Constant (Kd) | Location |

| High-Affinity Site | Tritiated Enterostatin | 0.5 nM | Crude Brain Membranes |

| Low-Affinity Site | Tritiated Enterostatin | 170 nM | Crude Brain Membranes |

| F1F0-ATPase (β-subunit) | Enterostatin | Not specified | Cell Surface |

Q & A

Q. What are the primary experimental considerations for validating Enterostatin's role in fat intake regulation?

Enterostatin's fat-regulatory effects require careful validation using in vitro and in vivo models. For in vitro studies, SK-N-MC neuronal cells or pancreatic β-TC6 cells are recommended due to their responsiveness to Enterostatin in insulin secretion and protein trafficking assays . In vivo, intravenous or intraintestinal administration in rodents should use dose ranges between 10–100 nmol to observe U-shaped dose-response curves, as higher doses may paradoxically abolish effects . Ensure purity verification via HPLC (>95%) and LC/MS to avoid confounding results from impurities .

Q. How can researchers address contradictory data on Enterostatin's interaction with opioid pathways?

Contradictions arise from Enterostatin's dual affinity for µ-opioid receptors and mitochondrial F1F0-ATP synthase. To resolve this:

- Perform competitive binding assays using β-casomorphin (a µ-opioid agonist) to test displacement of radiolabeled Enterostatin in brain membranes (IC50 ≈ 10 µM) .

- Use siRNA knockdown of F1-ATP synthase β-subunit in HepG2 cells to isolate mitochondrial vs. opioid-mediated pathways .

- Validate findings across multiple models (e.g., GT1-7 neuronal cells vs. perfused rat pancreas) to confirm tissue-specific mechanisms .

Q. What methods are optimal for assessing Enterostatin's impact on insulin secretion?

- Perfused pancreas assays : Administer Enterostatin (100 mM) alongside glucose (9 mM), tolbutamide (0.1 mM), or arginine (5 mM) to measure inhibition of insulin release (70% reduction observed in rats) .

- Beta-TC6 cells : Transfect cells with dominant-negative Dynamin2 (K44A) to evaluate Enterostatin's suppression of glucose-stimulated insulin secretion via altered protein trafficking .

Advanced Research Questions

Q. How can Enterostatin's interaction with F1F0-ATP synthase β-subunit be mechanistically characterized?

- Affinity chromatography : Purify rat brain membranes using aqueous two-phase partitioning and Enterostatin-eluted affinity columns to isolate the β-subunit .

- Binding kinetics : Calculate dissociation constants (Kd ≈ 1.7 × 10⁻⁷ M) via partition equilibrium studies with purified F1-ATP synthase .

- Structural analysis : Use cryo-EM or X-ray crystallography to map Enterostatin's binding site on the β-subunit, validated by competitive inhibition with β-casomorphin .

Q. Why does Enterostatin exhibit a bimodal (U-shaped) dose-response curve in fat intake regulation?

The U-shaped curve arises from competing high- and low-affinity binding sites:

- High-affinity (Kd ≈ 0.5 nM) : Mediated by µ-opioid receptors, suppressing fat intake at low doses (10–38 nmol) .

- Low-affinity (Kd ≈ 30 nM) : Involving F1F0-ATP synthase, which may promote compensatory pathways at higher doses (>100 nmol) . Experimental validation requires co-administration of β-casomorphin (38 nmol) to block Enterostatin's inhibitory effects, confirming receptor competition .

Q. What methodologies resolve Enterostatin's dual role in protein trafficking and insulin signaling?

- Microarray analysis : Screen GT1-7 and HepG2 cells for Enterostatin-responsive genes (e.g., Scamp2↑, Dynamin2↓) linked to vesicular transport .

- Live-cell imaging : Track F1-ATPase β-subunit translocation in HepG2 cells using fluorescent tags, revealing Enterostatin-induced redistribution to the plasma membrane .

- Functional assays : Combine siRNA silencing of Scamp2 with glucose uptake measurements to dissect Enterostatin's anti-insulinergic effects .

Methodological Best Practices

- Handling and storage : Store lyophilized Enterostatin at -20°C (short-term) or -80°C (long-term) in moisture-free conditions. Reconstitute in DMSO (125 mg/mL) for in vitro studies, avoiding repeated freeze-thaw cycles .

- TFA removal : Dialyze against acetic acid (0.1%) to eliminate residual trifluoroacetate, which may interfere with cellular assays .

- Data normalization : Use β-actin or GAPDH as internal controls in qPCR/Western blot studies to account for Enterostatin-induced changes in metabolic gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.